molecular formula C23H18F6N4O3 B11587153 7-(4-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(4-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11587153
M. Wt: 512.4 g/mol
InChI Key: TZXHTUOZLMKFKJ-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylethyl group, and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of intermediate compoundsThe trifluoromethyl groups are usually added through a fluorination reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for understanding molecular recognition and binding processes .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In industry, the compound is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 7-(4-chlorophenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 7-(4-methylphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 7-(4-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and phenylethyl groups, along with the trifluoromethyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H18F6N4O3

Molecular Weight

512.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18F6N4O3/c1-36-15-9-7-14(8-10-15)17-30-18-16(21(32-17,22(24,25)26)23(27,28)29)19(34)31-20(35)33(18)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,30,32)(H,31,34,35)

InChI Key

TZXHTUOZLMKFKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)CCC4=CC=CC=C4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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